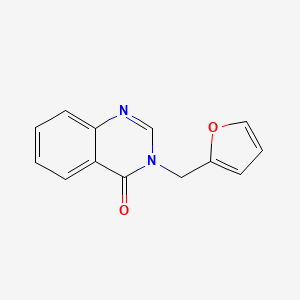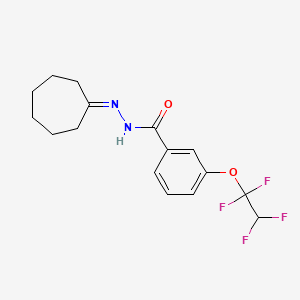![molecular formula C24H24N2O2 B10893870 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide](/img/structure/B10893870.png)
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide is an organic compound with a complex structure that includes a benzyloxy group, a phenyl group, and a butanehydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-phenylbutanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The benzyloxy and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzoic acid derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide .
Uniqueness
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C24H24N2O2 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-phenyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C24H24N2O2/c1-2-23(21-11-7-4-8-12-21)24(27)26-25-17-19-13-15-22(16-14-19)28-18-20-9-5-3-6-10-20/h3-17,23H,2,18H2,1H3,(H,26,27)/b25-17+ |
Clé InChI |
SUSGDIYCEMMTOZ-KOEQRZSOSA-N |
SMILES isomérique |
CCC(C1=CC=CC=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B10893793.png)
![4,5-dimethoxy-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10893798.png)
![N-(3-{[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B10893805.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B10893842.png)


![2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10893853.png)



